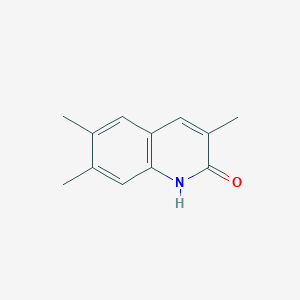

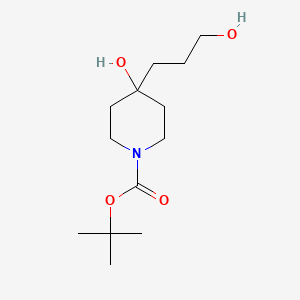

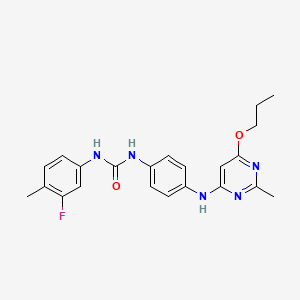

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antioxidant Mechanisms and Polymer Stabilization

One significant area of application for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one derivatives is in the study of antioxidant mechanisms and the stabilization of polymers. For instance, the oxidation products of ethoxyquin, a closely related compound, have been studied to understand the mechanism of antioxidant action and its ecological responses in stabilized polymers. Such studies reveal the pathways through which these compounds are oxidized and the products formed, contributing to the development of more effective antioxidants for industrial applications (Taimr, Prusíková, & Pospíšil, 1991).

Photoinduced Proton Transfer

The role of steric hindrance in the photoinduced proton transfer from solvent to excited molecules of dihydroquinolines has been investigated. This research provides insights into the photolysis of dihydroquinoline derivatives in various solvents, offering valuable information for the development of photoresponsive materials (Nekipelova et al., 2006).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of dihydroquinoline derivatives have been widely explored. For example, studies on the synthesis of authentic samples of dihydroquinolines and their infrared, ultraviolet, and N.M.R. spectra contribute to the understanding of their structural and chemical properties, facilitating the development of novel synthetic routes for these compounds (Tung, 1963).

Antidegradant Properties

The antidegradant properties of ethoxyquin and its derivatives, which share structural similarities with 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one, have been studied to enhance the longevity and performance of materials exposed to oxidative stress. These studies elucidate how these compounds deactivate radicals and thus prevent degradation, making them valuable for applications requiring prolonged material stability (Taimr, Smelhausová, & Prusíková, 1993).

Catalysis and Organic Synthesis

Ceric ammonium nitrate (CAN) has been shown to catalyze the one-pot synthesis of dihydroquinoline derivatives, demonstrating the utility of these compounds in facilitating efficient organic synthesis processes. This catalytic approach simplifies the production of dihydroquinoline-based compounds, expanding their potential applications in medicinal chemistry and beyond (Durgadas, Chatare, Mukkanti, & Pal, 2010).

Eigenschaften

IUPAC Name |

3,6,7-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZFMRSFCPKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)

![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)